Di-p-tolyl Sulfone: A Comprehensive Technical Guide
Di-p-tolyl Sulfone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-p-tolyl sulfone, also known as bis(4-methylphenyl) sulfone, is an organosulfur compound with significant applications in organic synthesis and materials science. Its chemical stability and high-temperature properties make it a valuable intermediate and solvent in various chemical processes. This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and key applications of di-p-tolyl sulfone, tailored for professionals in research and development.
Chemical and Physical Properties
Di-p-tolyl sulfone is a white crystalline solid at room temperature.[] Its core structure consists of a sulfonyl group connecting two p-tolyl (4-methylphenyl) rings. The key physical and chemical properties are summarized in the tables below for easy reference.
Table 1: General Properties of Di-p-tolyl Sulfone
| Property | Value |
| CAS Number | 599-66-6[2][3][4] |
| Molecular Formula | C₁₄H₁₄O₂S[2][4] |
| Molecular Weight | 246.32 g/mol [2][4] |
| Appearance | White crystalline solid[] |
| Purity | ≥98%[2] |
Table 2: Spectroscopic and Structural Identifiers
| Identifier | Value |
| IUPAC Name | 1-methyl-4-[(4-methylphenyl)sulfonyl]benzene |
| SMILES | Cc1ccc(cc1)S(=O)(=O)c2ccc(C)cc2 |
| InChI | InChI=1S/C14H14O2S/c1-11-3-7-13(8-4-11)17(15,16)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
Table 3: Physical Properties of Di-p-tolyl Sulfone
| Property | Value |
| Melting Point | 158-160 °C (lit.)[5] |
| Boiling Point | Data not readily available |
| Solubility | Soluble in chloroform (B151607) (25 mg/mL)[5] |
| Flash Point | Not applicable[5] |
Synthesis of Di-p-tolyl Sulfone
The most common method for the synthesis of di-p-tolyl sulfone is the Friedel-Crafts sulfonylation of toluene (B28343) with p-toluenesulfonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Experimental Protocol: Synthesis of Di-p-tolyl Sulfone
Materials:
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Toluene
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p-Toluenesulfonyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Dry dichloromethane (B109758) (CH₂Cl₂)
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Hydrochloric acid (HCl), concentrated
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Sodium bicarbonate (NaHCO₃) solution, 5%
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (B86663) (Na₂SO₄)
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Ice
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (1.1 eq) and dry dichloromethane. Cool the suspension to 0 °C in an ice bath.
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Addition of Reactants: Dissolve p-toluenesulfonyl chloride (1.0 eq) in dry dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, add a solution of toluene (1.1 eq) in dry dichloromethane dropwise over 30 minutes.
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Reaction: After the addition of toluene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir vigorously until all the aluminum salts are dissolved.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
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Washing: Combine the organic layers and wash successively with water, 5% sodium bicarbonate solution, and brine.
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Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of ethyl acetate (B1210297) and petroleum ether, to yield pure di-p-tolyl sulfone as a white crystalline solid.
Experimental Workflow: Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis and purification of di-p-tolyl sulfone.
Caption: Workflow for the synthesis and purification of di-p-tolyl sulfone.
Applications
Di-p-tolyl sulfone serves as a versatile compound in several areas of chemical science:
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High-Temperature Solvent: Due to its high thermal stability, it is used as a high-temperature solvent in the synthesis of high-performance polymers like polyethersulfones.
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Organic Synthesis Intermediate: It is a precursor for the synthesis of various organic molecules. For instance, it can be used in the preparation of isomeric p-tolylpyridines through photochemical decomposition.[4]
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Material Science: Its derivatives have been explored for applications in materials science, including the preparation of OLED materials.
While di-p-tolyl sulfone itself is not a therapeutic agent, its stable diaryl sulfone scaffold is a structural motif found in some biologically active molecules. Its role as a synthetic intermediate can be relevant to the early stages of drug discovery and development, where the construction of diverse molecular architectures is crucial.
Safety Information
Di-p-tolyl sulfone is considered a combustible solid.[5] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Di-p-tolyl sulfone is a valuable chemical with well-defined properties and established synthetic routes. Its utility as a high-temperature solvent and a stable building block in organic synthesis makes it a compound of interest for researchers in both academia and industry. This guide provides a foundational understanding of its key characteristics to support its effective use in scientific endeavors.
